molecular formula C19H15AuF3O3PS B179928 Triphenylphosphinegold(I) trifluoromethanesulfonate CAS No. 156397-47-6

Triphenylphosphinegold(I) trifluoromethanesulfonate

Cat. No. B179928
M. Wt: 608.3 g/mol
InChI Key: PKNGCXGJNWEWTH-UHFFFAOYSA-M
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Description

Triphenylphosphinegold(I) trifluoromethanesulfonate is a chemical compound with the molecular formula C19H15AuF3O3PS and a molecular weight of 608.33 . It is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature .


Synthesis Analysis

The synthesis of Triphenylphosphinegold(I) trifluoromethanesulfonate involves reacting [AuClPPh3] with an equivalent amount of silver triflate in dichloromethane. After 2 hours, the solution is filtered and yellow crystals are formed over several days .


Molecular Structure Analysis

The InChI code for Triphenylphosphinegold(I) trifluoromethanesulfonate is 1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 .


Chemical Reactions Analysis

Triphenylphosphinegold(I) trifluoromethanesulfonate is known to catalyze the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes at room temperature .

Scientific Research Applications

Organic Synthesis Enhancement

Triphenylphosphinegold(I) trifluoromethanesulfonate plays a crucial role in organic synthesis. The utilization of trifluoromethanesulfonic acid, a related compound, showcases the significant enhancement in electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the study of their transformations through spectral methods. This makes trifluoromethanesulfonic acid an invaluable reagent for synthesizing new organic compounds, suggesting potential applications for Triphenylphosphinegold(I) trifluoromethanesulfonate in similar contexts (Kazakova & Vasilyev, 2017).

Phosphorus-containing Compounds Synthesis

The compound's relevance extends to reactions involving phosphorus-containing nucleophiles, such as triphenylphosphine. These interactions lead to the formation of phosphoranes and facilitate the study of aryl and alkenyl anions. The versatility of these reactions opens up avenues in organic synthesis, highlighting the compound's utility in generating substances with and without a phosphorus atom. This underlines its potential in creating novel phosphorus-containing materials (Furin, 1993).

Electrophilic Trifluoromethylation

Triphenylphosphinegold(I) trifluoromethanesulfonate may also find applications in electrophilic trifluoromethylation reactions. Trifluoromethanesulfonyl chloride, a related compound, is effective in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The unique reactivity profile of CF3SO2Cl, capable of undergoing reactions under reductive conditions, suggests that Triphenylphosphinegold(I) trifluoromethanesulfonate could be utilized in similar reactions to achieve selective trifluoromethylation, thereby expanding the toolkit available for the introduction of trifluoromethyl groups into organic molecules (Chachignon, Guyon, & Cahard, 2017).

Safety And Hazards

Triphenylphosphinegold(I) trifluoromethanesulfonate should be stored at a temperature between 2-8°C . The safety information provided by AA BLOCKS, INC. suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

gold(1+);trifluoromethanesulfonate;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNGCXGJNWEWTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15AuF3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylphosphinegold(I) trifluoromethanesulfonate

CAS RN

156397-47-6
Record name (Triphenylphosphine)gold(I) triflate
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